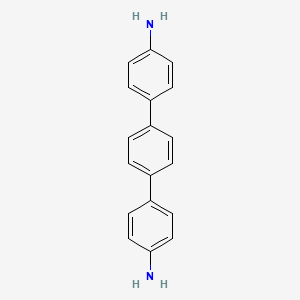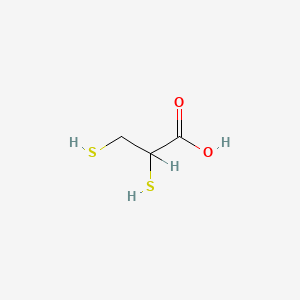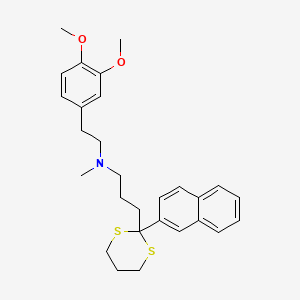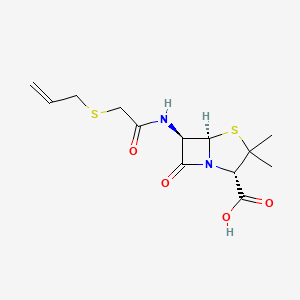
Timolol
Übersicht
Beschreibung
Timolol is a non-selective beta-adrenergic antagonist, commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. It is also used in tablet form to manage hypertension and prevent migraines. This compound was first approved by the United States Food and Drug Administration in 1978 and has since been widely used in both ophthalmic and systemic applications .
Wirkmechanismus
Mode of Action
Timolol competes with adrenergic neurotransmitters for binding to its primary targets . By blocking these receptors, it inhibits the action of neurotransmitters such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Biochemical Pathways
This compound’s action on beta-adrenergic receptors affects several biochemical pathways. It inhibits the production of cyclic AMP, a molecule that plays a crucial role in the signaling pathways of cells . This inhibition leads to a decrease in heart rate and blood pressure. Furthermore, this compound has been found to enhance the antioxidant defense system in the kidney, which may contribute to its therapeutic effects .
Pharmacokinetics
This compound is rapidly and completely absorbed, with a bioavailability of approximately 60% . This suggests that about half of the administered dose undergoes first-pass metabolism . The drug can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce the aggregation of optineurin (OPTN), a protein implicated in normal-tension glaucoma . This compound increases the number of ATH5-positive cells, decreases TUNEL-positive cells, increases the LC3B-II/LC3B-I ratio, and decreases the expression of p62 . These changes suggest that this compound might enhance autophagic flux, leading to reduced OPTN aggregation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity, comorbidities, and cardiovascular risk, can influence the drug’s effectiveness .
Wissenschaftliche Forschungsanwendungen
Timolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical research for the treatment of glaucoma, hypertension, and migraines. .
Biochemische Analyse
Biochemical Properties
Timolol plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. It competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle . This interaction inhibits the effects of sympathetic nerve stimulation or circulating catecholamines, leading to a reduction in heart rate and cardiac contractility . This compound is metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 .
Cellular Effects
This compound affects various types of cells and cellular processes. In ocular cells, it reduces intraocular pressure by decreasing the production of aqueous humor in the ciliary body . In cardiac cells, it reduces heart rate and contractility by blocking beta(1)-adrenergic receptors . This compound also influences cell signaling pathways by inhibiting the release of neurotransmitters in the brainstem and peripheral nervous system . Additionally, it affects gene expression by modulating the activity of beta-adrenergic receptors, which are involved in the regulation of various genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, thereby blocking the effects of adrenergic neurotransmitters . This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent reduction in protein kinase A activity . This cascade of events results in decreased heart rate, cardiac contractility, and aqueous humor production . This compound also reduces the formation of aqueous humor in the ciliary body by inhibiting the beta(2)-adrenergic receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound eyedrops provide a rapid route of delivery with the maximum plasma concentration achieved within 15 minutes of administration . The stability and degradation of this compound have been studied, showing that it remains effective over long-term use with minimal degradation . Long-term effects on cellular function include sustained reduction in intraocular pressure and heart rate .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in the treatment of glaucoma in dogs and cats, this compound 0.5% is administered topically twice daily . Higher doses may lead to adverse effects such as bradycardia and mild miosis . In studies involving normotensive cats, a single dose of this compound maleate significantly reduced intraocular pressure over 12 hours . Toxic effects at high doses include cardiovascular complications and respiratory issues .
Metabolic Pathways
This compound is primarily metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . Four metabolites of this compound have been identified, with a hydroxy metabolite being the most abundant . The metabolism of this compound involves hydroxylation and subsequent conjugation reactions . The metabolic pathways of this compound also include interactions with other drugs that inhibit or induce cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After topical administration, this compound is rapidly absorbed and distributed in the eye, reaching maximum plasma concentration within 15 minutes . The distribution of this compound involves ionized transport and dissolution, with observable differences in its concentration at multiple time points . This compound is also distributed to extracellular fluids and tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments within cells. This compound targets beta-adrenergic receptors located on the cell membrane, particularly in the heart, vascular smooth muscle, and bronchial smooth muscle . The localization of this compound to these receptors is crucial for its activity and function. Additionally, this compound undergoes post-translational modifications that may influence its targeting and localization within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Timolol can be synthesized through a multi-step process involving the reaction of 1-(tert-butylamino)-3-chloropropan-2-ol with 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide, and is followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Timolol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed.
Major Products Formed: The major products formed from these reactions include various degradation products, which are typically analyzed using techniques such as liquid chromatography and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another non-selective beta-adrenergic antagonist used for similar indications.
Atenolol: A selective beta-1 adrenergic antagonist with fewer respiratory side effects.
Metoprolol: A selective beta-1 adrenergic antagonist commonly used for hypertension and heart conditions
Uniqueness of Timolol: this compound’s non-selective nature allows it to be effective in a broader range of conditions compared to selective beta-adrenergic antagonists. Its dual application in both ophthalmic and systemic treatments makes it a versatile and valuable compound in medical practice .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-NWASOUNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33305-95-2, 26839-75-8 (Parent) | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047504 | |
| Record name | Timolol maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60469-65-0, 26921-17-5 | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26921-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimatoprost mixture with timolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timolol maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Timolol?
A: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [] When applied topically to the eye, this compound reduces the production of aqueous humor, the fluid that fills the front part of the eye. [] This leads to a decrease in intraocular pressure (IOP). []
Q2: How does the higher affinity of this compound for β2-adrenoceptors compared to β1-adrenoceptors in the human atrium impact its clinical use?
A: While the higher affinity for β2-adrenoceptors may be beneficial in mitigating β2-adrenoceptor hypersensitivity induced by cardiac β1-adrenoceptor blockade, it also explains why severe asthma can occur even after administration of very low intraocular doses. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound maleate, the most commonly used form, has the molecular formula C13H24N4O3S•C4H4O4 and a molecular weight of 432.5 g/mol.
Q4: How does the formulation of this compound affect its systemic absorption?
A: A study comparing 0.5% this compound aqueous solution eyedrops with 0.1% this compound hydrogel found a statistically significant difference in systemic absorption. [] The hydrogel formulation, with its lower this compound concentration and better bioavailability, resulted in reduced systemic absorption and side effects without compromising efficacy. []
Q5: Can this compound be incorporated into contact lenses for sustained drug delivery?
A: Research has explored the use of nanostructured lipid carriers (NLCs) to enhance this compound uptake and sustain its release from contact lenses for glaucoma management. [] This method has shown promising results in improving drug uptake, extending release duration, and potentially leading to better clinical outcomes. []
Q6: What is the effect of esterification on this compound's ocular and systemic absorption?
A: Studies with this compound prodrugs, O-butyryl this compound and O-pivaloyl this compound, suggest that esterification can enhance ocular absorption and prolong the duration of action compared to this compound itself. [] This implies that prodrugs may offer a way to increase selectivity and reduce systemic effects. []
Q7: What is the duration of ocular beta-antagonism by this compound compared to its prodrugs?
A: Topically applied O-butyryl this compound and O-pivaloyl this compound (0.25 μg) antagonized isoproterenol-induced ocular hypotension for 8 h, whereas this compound at the same dose was effective for 4 h. [] This suggests that prodrugs can extend the duration of action in the target organ. []
Q8: How do this compound concentrations in the treated eye compare to the contralateral eye after topical application?
A: Following topical application of 40 μl of 0.5% this compound, the mean concentration in the aqueous humor of the treated eye was 1.9 ± 0.8 μg/ml at 74 min, dropping to 105.5 ± 60.9 ng/ml after 18 h. [] In contrast, this compound was detected in only 42% of contralateral eyes, with significantly lower concentrations. [] This indicates substantial differences in drug exposure between the treated and untreated eyes. []
Q9: Does the presence of Cimetidine influence the pharmacological effects of this compound ophthalmic solution?
A: Co-administration of Cimetidine, a cytochrome P450 inhibitor, with this compound ophthalmic solution was found to increase the degree of beta-blockade, resulting in additional reductions in resting heart rate and potentially affecting exercise tolerance. [] This highlights the possibility of drug interactions influencing the systemic effects of topically applied this compound. []
Q10: What is the comparative efficacy of this compound and Betaxolol on visual function in glaucoma patients?
A: In a study comparing Betaxolol, this compound, and Pilocarpine in glaucoma patients, all three drugs effectively reduced IOP. [] While Pilocarpine and this compound demonstrated a more pronounced pressure reduction than Betaxolol, there were no significant differences in their effects on visual fields, contrast sensitivity, or motion detection. [] Notably, Betaxolol seemed to have a slightly better impact on blue-yellow sensitivity in specific visual field areas compared to this compound. []
Q11: Is there a difference in the efficacy and safety of this compound 0.25% compared to this compound 0.5% for treating simple chronic glaucoma?
A: A 12-month blind randomized trial comparing this compound 0.25% with this compound 0.5% for simple chronic glaucoma found that both effectively reduced IOP. [] Interestingly, this compound 0.25% showed a statistically significant greater IOP reduction at various follow-up intervals compared to the 0.5% concentration. [] This suggests that the lower concentration may be equally effective with potentially fewer side effects. []
Q12: Can this compound be formulated into nanoparticles for improved delivery?
A: Research has investigated the formulation of this compound maleate into nanoparticles using chitosan and sodium alginate polymers. [] The resulting nanoparticle gel demonstrated controlled release of the drug and could be a potential approach for targeted delivery in treating infantile hemangiomas. []
Q13: How does the additive intraocular pressure-lowering effect of Latanoprost compare to Dorzolamide when added to this compound in open-angle glaucoma patients?
A: A study in Greece comparing the additive IOP-lowering effects of Latanoprost and Dorzolamide when combined with this compound found that Latanoprost provided superior diurnal IOP reduction compared to Dorzolamide. [] This suggests that Latanoprost may be a more effective adjunctive therapy to this compound for managing IOP in open-angle glaucoma. []
Q14: Can fixed combinations of prostaglandin analogues with this compound affect the ocular surface?
A: A study evaluating ocular surface changes in patients treated with fixed combinations of prostaglandin analogues (Travoprost, Latanoprost, and Bimatoprost) with this compound found that while all combinations significantly reduced IOP, they also led to some degree of deterioration in the ocular surface after three months. [] Specifically, the Travoprost/Timolol combination showed increased expression of inflammatory markers. [] These findings highlight the importance of monitoring ocular surface health in patients using fixed-combination glaucoma medications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one](/img/structure/B1209166.png)



